N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
Oxidation Products: Oxidized benzoxazole derivatives.
Reduction Products: Reduced amine or alcohol derivatives.
Substitution Products: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific pharmacological properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal Activity: Disrupts fungal cell membrane integrity by interacting with ergosterol.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking NF-κB signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
- N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct pharmacological properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14(2)29-18-6-4-5-16(12-18)23(28)26-21-13-17(8-9-19(21)25)24-27-20-10-7-15(3)11-22(20)30-24/h4-14H,1-3H3,(H,26,28) |
InChI Key |
JACGDKJOAVDAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)OC(C)C |
Origin of Product |
United States |
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